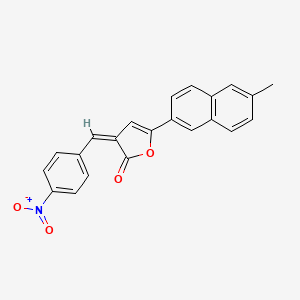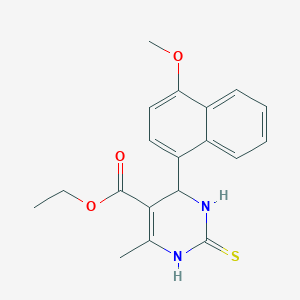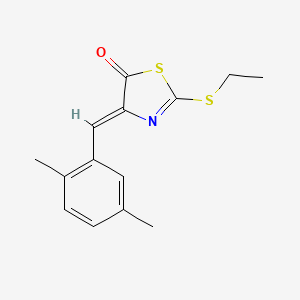![molecular formula C13H20N2O B5032848 3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)
3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile, also known as MPPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPN is a nitrile derivative of propargyl pyrrolidine and has been synthesized using various methods.
作用机制
3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been shown to modulate the activity of GABA receptors by binding to a specific site on the receptor. This results in the enhancement of GABAergic neurotransmission, which leads to the inhibition of neuronal excitability. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of cancer cell growth, and the induction of apoptosis. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile has several advantages for lab experiments, including its high purity and stability. However, this compound is relatively expensive and may not be readily available in large quantities. Additionally, this compound has a short half-life and may require frequent administration in in vivo experiments.
未来方向
There are several future directions for the study of 3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile. One direction is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including epilepsy, anxiety disorders, and cancer. Additionally, the mechanism of action of this compound on GABA receptors and its effects on neuronal excitability require further investigation.
合成方法
3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been synthesized using various methods, including the reaction of propargyl pyrrolidine with methyl 3-bromopropionate, followed by the addition of sodium azide and copper(I) iodide. Another synthesis method involves the reaction of propargyl pyrrolidine with 3-bromo-1-propanol, followed by the addition of sodium azide and copper(I) iodide. Both methods have been reported to yield this compound with good yields.
科学研究应用
3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
属性
IUPAC Name |
3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(16-12-6-8-14)7-2-3-9-15-10-4-5-11-15/h13H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOGSKUTCMTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5032770.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5032774.png)
![4-bromo-2-methoxy-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5032778.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B5032785.png)

![N,N-diethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5032804.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5032812.png)
![2-(3-{2-[(4-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5032819.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5032825.png)
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5032842.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B5032854.png)


